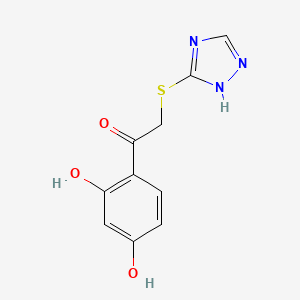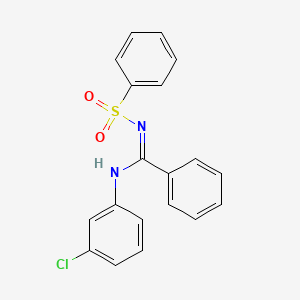![molecular formula C22H29N3O2 B5315239 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide](/img/structure/B5315239.png)
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide acts as a selective inhibitor of IKKβ, which prevents the phosphorylation and subsequent degradation of IκBα, a negative regulator of the NF-κB signaling pathway. By inhibiting the activity of IKKβ, 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide reduces the activation of NF-κB, which leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. In vitro studies have demonstrated that 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. In vivo studies have shown that 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide reduces inflammation and tumor growth in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide is its high selectivity for IKKβ, which reduces the potential for off-target effects. However, one of the limitations of 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide as a therapeutic agent. One potential application is in the treatment of inflammatory bowel disease (IBD), where 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been shown to reduce inflammation and promote intestinal epithelial cell survival. Another potential application is in the treatment of cancer, where 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been shown to inhibit tumor growth and metastasis. Additionally, there is potential for the development of new analogs of 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide with improved solubility and bioavailability.
Synthesemethoden
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with piperidine, followed by reduction, amidation, and cyclization reactions. The final product is obtained as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been shown to inhibit the activity of IKKβ, a key regulator of the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune response.
Eigenschaften
IUPAC Name |
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-2-10-24-22(27)17-7-9-21(25-15-17)18-12-16(13-20(26)14-18)6-8-19-5-3-4-11-23-19/h7,9,12-15,19,23,26H,2-6,8,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLZYFUOAJKJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)C2=CC(=CC(=C2)CCC3CCCCN3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N'-isopropylethanediamide](/img/structure/B5315158.png)
![4-benzyl-1-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5315164.png)
![2-phenyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5315170.png)
![1-{[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5315172.png)
![N-isopropyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5315179.png)

![3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5315201.png)
![N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide](/img/structure/B5315204.png)
![methyl N-[(4-chloro-2,5-dimethylphenyl)sulfonyl]glycinate](/img/structure/B5315214.png)
![[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5315216.png)

![4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5315228.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine](/img/structure/B5315235.png)
